4-hydroxy-3-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and imino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID typically involves the condensation of 2-hydroxy-6-methylbenzaldehyde with 4-hydroxybenzoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and imino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-6-METHYLBENZOIC ACID: A precursor for various antibiotic and anticancer agents.
BENZOIC ACID, 2-HYDROXY-4-METHOXY-6-METHYL-, METHYL ESTER: Known for its use in the synthesis of other organic compounds.
Uniqueness
4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID is unique due to its dual functional groups (hydroxyl and imino), which provide versatility in chemical reactions and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-hydroxy-6-methylphenyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-9-3-2-4-13(18)14(9)16-8-11-7-10(15(19)20)5-6-12(11)17/h2-8,17-18H,1H3,(H,19,20) |
InChI Key |
YDKGQZQBHKSDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CC2=C(C=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.